molecular formula C12H15Cl3N2O2 B5455333 2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride

2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B5455333
M. Wt: 325.6 g/mol
InChI Key: VGADSDVDPBVJOY-UHFFFAOYSA-N
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Description

2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride is a synthetic organic compound with a molecular formula of C12H15Cl3N2O2. It is known for its unique chemical structure, which includes dichlorophenyl and cyclopropylamino groups. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps. The initial step often includes the chlorination of a phenol derivative to introduce the dichloro groups. This is followed by the introduction of the cyclopropylamino group through a nucleophilic substitution reaction. The final step involves the formation of the acetamide group via an amide coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,4-Dichloro-6-[(methylamino)methyl]phenoxy]acetamide
  • 2-[2,4-Dichloro-6-[(ethylamino)methyl]phenoxy]acetamide
  • 2-[2,4-Dichloro-6-[(propylamino)methyl]phenoxy]acetamide

Uniqueness

Compared to similar compounds, 2-[2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties. These properties can influence its reactivity, biological activity, and overall performance in various applications.

Properties

IUPAC Name

2-[2,4-dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2.ClH/c13-8-3-7(5-16-9-1-2-9)12(10(14)4-8)18-6-11(15)17;/h3-4,9,16H,1-2,5-6H2,(H2,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGADSDVDPBVJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C(=CC(=C2)Cl)Cl)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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